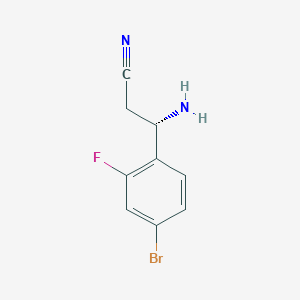

(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H7BrFN2 It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile, followed by decarboxylation. The reaction conditions generally include:

- Dissolving 4-bromo-2-fluorobenzaldehyde and malononitrile in a suitable solvent (e.g., ethanol).

- Adding a base (e.g., sodium ethoxide) to the reaction mixture and stirring at room temperature for several hours.

- Heating the reaction mixture to reflux for several hours to promote decarboxylation.

- Cooling the reaction mixture and isolating the product by filtration or extraction.

- Purifying the product by recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and purification would apply, with a focus on optimizing yield and purity for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

- Reduction Reactions: The nitrile group can be reduced to an amine.

- Oxidation Reactions: The amino group can be oxidized to a nitro group.

- Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

- Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

- Oxidation Reactions: Common reagents include potassium permanganate or chromium trioxide.

- Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

- Reduction Reactions: Products include primary amines.

- Oxidation Reactions: Products include nitro derivatives.

Aplicaciones Científicas De Investigación

(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile has several scientific research applications, including:

- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

- Biology: Studied for its potential interactions with biological macromolecules.

- Medicine: Investigated for its potential pharmacological properties.

- Industry: Used in the development of new materials and chemical processes .

Mecanismo De Acción

The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is not well-documented. it is likely to interact with biological systems through its functional groups, such as the amino and nitrile groups. These interactions may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds:

- 2-(4-bromo-3-fluorophenyl)propanenitrile

- 3-(4-bromo-2-fluorophenyl)propanenitrile

Uniqueness: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is unique due to the presence of the amino group at the third position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry, primarily due to its unique structural characteristics and potential biological activities. The presence of an amino group, a bromo substituent, and a fluorophenyl moiety suggests that this compound may interact with various biological targets, making it a candidate for drug development and synthesis of complex organic molecules.

- Molecular Formula : C9H8BrFN2

- Molecular Weight : 243.08 g/mol

- CAS Number : 1212958-48-9

The compound's structure allows for diverse reactivity, including nucleophilic substitution reactions, hydrolysis of the nitrile group, and participation in cross-coupling reactions such as Suzuki or Heck reactions .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The amino group can facilitate binding to active sites, while the halogen substituents may enhance lipophilicity and influence pharmacokinetics. Research into its mechanism of action is ongoing, focusing on:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.

- Receptor Binding : Modulation of receptor activity, which could lead to therapeutic effects.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound. Here are some notable findings:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially reducing cytokine production in activated immune cells.

- Neuroprotective Properties : Investigations into its effects on neuronal cells have shown promise in mitigating oxidative stress and neuroinflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromo and fluoro substituents | Potential anticancer and anti-inflammatory activity |

| (3S)-3-Amino-3-(4-bromophenyl)propanenitrile | Lacks fluorine; may have different activity | Reduced potency in receptor modulation |

| (3S)-3-Amino-3-(4-chlorophenyl)propanenitrile | Chlorinated variant; useful for comparative studies | Varies in enzyme inhibition effectiveness |

This table highlights how variations in halogen substitutions can significantly impact the biological activities of these compounds.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Inflammatory Response : In a model of acute inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses.

Propiedades

Fórmula molecular |

C9H8BrFN2 |

|---|---|

Peso molecular |

243.08 g/mol |

Nombre IUPAC |

(3S)-3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |

Clave InChI |

IVEBFYBPPSKGDK-VIFPVBQESA-N |

SMILES isomérico |

C1=CC(=C(C=C1Br)F)[C@H](CC#N)N |

SMILES canónico |

C1=CC(=C(C=C1Br)F)C(CC#N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.